molecular formula C26H23NO4 B1142849 Fmoc-L-Styrylalanine CAS No. 159610-82-9

Fmoc-L-Styrylalanine

Cat. No. B1142849
M. Wt: 413.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Hydrogel Formation

  • Summary of Application: Fmoc-functionalized phenylalanine (FmocF) molecules have been used to form hydrogels. These hydrogels of low molecular weight molecules are important in biomedical applications .
  • Methods of Application: The hydrogel formation of FmocF was induced by solubilizing FmocF above the critical concentration using physical and thermal stimuli .
  • Results or Outcomes: The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described. It was found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .

2. pH-Controlled Ambidextrous Gelation

  • Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
  • Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
  • Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .

3. pH-Controlled Ambidextrous Gelation

  • Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
  • Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
  • Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .

4. Solid Phase Peptide Synthesis

  • Summary of Application: Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
  • Results or Outcomes: Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

5. pH-Controlled Ambidextrous Gelation

  • Summary of Application: An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
  • Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
  • Results or Outcomes: Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .

6. Solid Phase Peptide Synthesis

  • Summary of Application: Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • Methods of Application: In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
  • Results or Outcomes: Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

properties

IUPAC Name

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHHKMOLFNMMV-DDVUFSRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Styrylalanine

CAS RN

215190-24-2
Record name Fmoc-L-Styrylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
L Morellato-Castillo, P Acharya… - Journal of medicinal …, 2013 - ACS Publications
Ligand affinities can be optimized by interfacial cavity filling. A hollow (Phe43 cavity) between HIV-1 surface glycoprotein (gp120) and cluster of differentiation 4 (CD4) receptor extends …
Number of citations: 29 pubs.acs.org

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